![molecular formula C10H13N3 B1370874 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 880361-75-1](/img/structure/B1370874.png)
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
説明
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound with the molecular formula C10H13N3 . It has been studied for its potential use in various medical and scientific applications .
Synthesis Analysis
A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been designed and synthesized for evaluation of their inhibitory activities . The chemical optimization of the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold was conducted with a focus on cellular potency while maintaining high selectivity against PI3K isoforms .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is characterized by a cyclopropyl group attached to a tetrahydropyrido[4,3-d]pyrimidine core . The compound has a molecular weight of 175.23 g/mol .
Chemical Reactions Analysis
The chemical reactions involving 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine have been studied in the context of its potential use as a therapeutic agent . For instance, it has been found to demonstrate potent and selective inhibition of Erk2 and knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Physical And Chemical Properties Analysis
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has a number of physical and chemical properties. It has a molecular weight of 175.23 g/mol, a topological polar surface area of 37.8 Ų, and a complexity of 191 . It also has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
科学的研究の応用
Synthesis and Biological Applications
- Pyrido[4,3-d]pyrimidines like 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are utilized as starting materials for multi-step syntheses, such as in the creation of tetrahydropteroic acid derivatives. They hold significance in various synthetic methodologies and biological applications (Elattar & Mert, 2016).
- Studies have shown that certain analogues of this compound exhibit potent antifolate activity, particularly against dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver, indicating their potential in the treatment of infectious diseases (Rosowsky, Mota & Queener, 1995).
Antimalarial and Antibacterial Effects
- Derivatives of pyrido[4,3-d]pyrimidines have been synthesized for antimalarial and antibacterial evaluation, demonstrating notable efficacy against Plasmodium berghei in mice and various bacterial strains, highlighting their potential in treating infectious diseases (Elslager et al., 1972).
Antioxidant Properties
- Some derivatives of pyrido[4,3-d]pyrimidines, specifically 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, have been synthesized and their antioxidant properties were studied. This indicates their potential use in developing treatments that leverage antioxidant activities (Quiroga et al., 2016).
Development of New Medicinal Compounds
- Research has also focused on creating new compounds with rigidized tryptamine moieties, which show high binding ability to molecular targets like the 5-HT1A receptor and SERT protein. Such compounds have potential applications in neuropsychiatric disorders (Ślifirski et al., 2019).
- Optimization studies have led to the development of highly selective PI3Kδ inhibitors, useful in treating autoimmune diseases and leukocyte malignancies (Hamajima et al., 2019).
Gastric Antilesion Agents
- Substituted tetrahydropyrido[4,3-d]pyrimidines have shown promise as gastric antilesion agents against ethanol-induced lesions in rats, suggesting their potential in treating peptic ulcer disease (Sanfilippo et al., 1992).
Antimicrobial Activity
- Novel spiro derivatives of tetrahydropyrido[4,3-d]pyrimidines have been synthesized with some showing moderate antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Faty, Rashed & Youssef, 2015).
作用機序
The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is related to its inhibitory activities. It has been identified as a potent and selective Axl inhibitor with drug-likeness and a promising pharmacokinetic profile in mice . It has also been identified as a potent, highly selective, and orally available PI3Kδ inhibitor .
将来の方向性
The future directions of research on 2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine could involve further exploration of its potential therapeutic applications. For instance, its potent and selective inhibition of Erk2 and Axl suggests potential applications in the treatment of diseases where these proteins play a key role . Additionally, its selective inhibition of PI3Kδ suggests potential applications in the treatment of autoimmune diseases and leukocyte malignancies .
特性
IUPAC Name |
2-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7(1)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGDGQPIOQEJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C3CNCCC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
CAS RN |
880361-75-1 | |
| Record name | 2-cyclopropyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



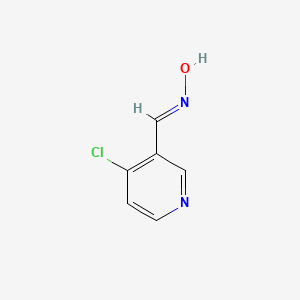
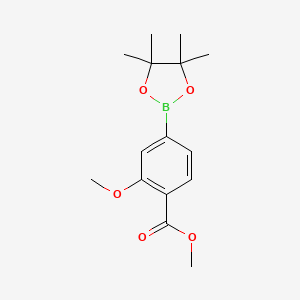
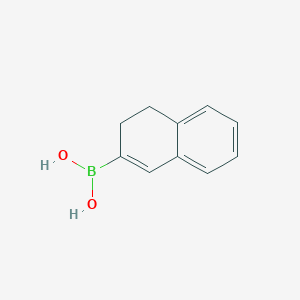
![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)
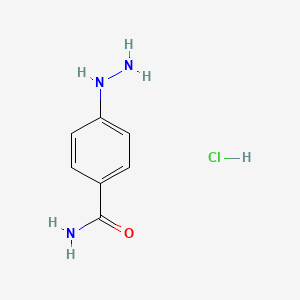
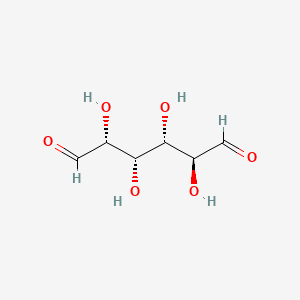
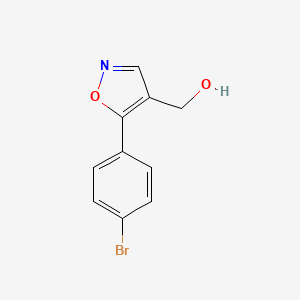

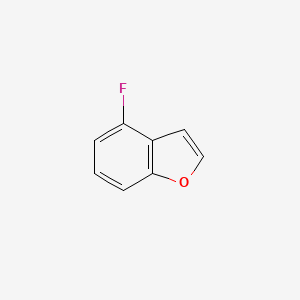
![8,8-Difluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B1370815.png)
![1,2-dihydro-4-[(3-fluoro-4-methylphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B1370816.png)
![1,2-dihydro-4-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B1370817.png)
![Ethyl 2-[(3-fluoro-4-methoxy)benzyl]-3-oxobutyrate](/img/structure/B1370818.png)
